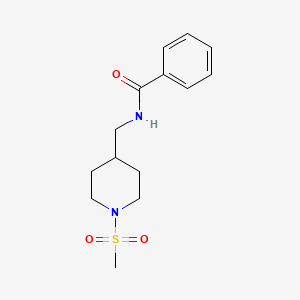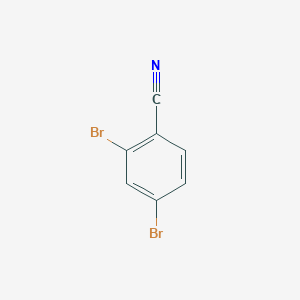![molecular formula C16H16N2O4S B2739413 1-(benzo[d]isoxazol-3-yl)-N-(2-ethoxyphenyl)methanesulfonamide CAS No. 1798040-46-6](/img/structure/B2739413.png)
1-(benzo[d]isoxazol-3-yl)-N-(2-ethoxyphenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(benzo[d]isoxazol-3-yl)-N-(2-ethoxyphenyl)methanesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (SO2NH2). They are widely used in medicine for their antibacterial properties .
Molecular Structure Analysis
The molecular structure of this compound would likely include a benzo[d]isoxazole ring attached to a methanesulfonamide group, with an ethoxyphenyl group also attached to the nitrogen of the sulfonamide .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the sulfonamide group, which can act as a nucleophile and participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the sulfonamide group could influence its solubility and reactivity .Applications De Recherche Scientifique
Regioselective N-mesylating Reagent
1H-Benzotriazol-1-yl methanesulfonate has demonstrated effectiveness as a regioselective N-mesylating agent, differentiating amino groups in molecules containing both primary and secondary amino groups. This specificity allows for targeted mesylation, which is crucial in the synthesis of complex molecules (Sun Young Kim et al., 1999).
Synthesis of α-Di- and α-Trisubstituted Ethers and Sulfides
Benzotriazole-mediated synthesis has been employed to produce ethylaryl- and diethylaryl(benzotriazol-1-yl)methanes, leading to the formation of α-di- and α-trisubstituted ethers and sulfides. This method highlights the versatility of methanesulfonamide derivatives in facilitating nucleophilic substitution reactions to yield complex organic structures (A. Katritzky et al., 1994).
Antipsychotic Compound Synthesis
Isoxazole and benzisoxazole derivatives, including 1,2-benzisoxazole-3-methanesulfonamide (known as Zonisamide), have been identified as significant for their antipsychotic properties. The synthesis approaches for these compounds, such as the modified Boekelheide rearrangement, underscore their importance in medicinal chemistry, especially for the treatment of epilepsy (V. Arava et al., 2011).
Methanesulfonic Acid/SiO2 in Benzothiazole Synthesis
The combination of methanesulfonic acid/SiO2 has proven to be an efficient catalyst for synthesizing 2-substituted aromatic and aliphatic benzothiazoles from carboxylic acids. This methodology stands out for its simplicity, accessibility of reactants, and mild reaction conditions, further illustrating the utility of methanesulfonamide derivatives in synthesizing heterocyclic compounds (H. Sharghi et al., 2009).
Fluorescent Compound Development
The synthesis of new 2,5-dibenzoxazolylphenols and related compounds through condensation of hydroxy- and methanesulfonamidoterephthalic acids has facilitated the development of fluorescent materials with potential applications in scintillating mediums for detecting ionizing radiation. This research demonstrates the role of methanesulfonamide derivatives in the development of advanced materials with unique photophysical properties (J. Kauffman et al., 1993).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(1,2-benzoxazol-3-yl)-N-(2-ethoxyphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-2-21-16-10-6-4-8-13(16)18-23(19,20)11-14-12-7-3-5-9-15(12)22-17-14/h3-10,18H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFPDRDQUIHUCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)CC2=NOC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)propanamide](/img/structure/B2739330.png)
![9-(2,5-dimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2739331.png)
![5-Chloro-2-[3-(difluoromethyl)pyrazol-1-yl]aniline](/img/structure/B2739334.png)
![1-ethyl-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2739335.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2739338.png)



![8-(4-Ethoxyphenyl)-1-methyl-5-propylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2739346.png)
![Methyl 2-amino-2-[3-(2,3-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2739347.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2739348.png)

![3-[(4-Chlorophenyl)methyl]-7-[(4-nitrophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2739351.png)